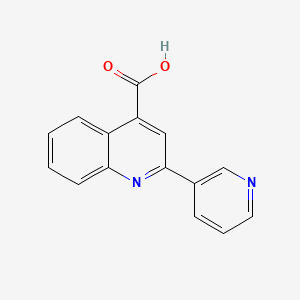

2-(Pyridin-3-yl)quinoline-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyridin-3-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)12-8-14(10-4-3-7-16-9-10)17-13-6-2-1-5-11(12)13/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNXXNNXRWYNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00225791 | |

| Record name | Cinchoninic acid, 2-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7482-91-9 | |

| Record name | Cinchoninic acid, 2-(3-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007482919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchoninic acid, 2-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-3-yl)quinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Quinoline Scaffold

An In-Depth Technical Guide to the Synthesis of 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid

In the landscape of medicinal chemistry and drug development, the quinoline scaffold stands as a "privileged structure," forming the core of numerous biologically active compounds.[1] Its presence is integral to a wide array of chemotherapeutic agents, exhibiting properties that span antibacterial, antiviral, and antitumor activities.[1][2] Within this esteemed class of molecules, this compound is a compound of significant interest. Its unique architecture, combining the quinoline and pyridine moieties, makes it a versatile building block for novel therapeutic agents and a valuable tool in biochemical research.[3] This compound and its derivatives have been explored for their potential to treat various diseases, including cancer and infections, and as inhibitors of critical enzymes such as dihydroorotate dehydrogenase (DHODH) and N-myristoyltransferase (NMT).[4][5]

This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying mechanisms, detailed experimental protocols, and the rationale behind procedural choices. It is designed for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of its synthesis.

Part 1: The Pfitzinger Reaction: A Classic Route to Quinolines

The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, remains a cornerstone for the synthesis of substituted quinoline-4-carboxylic acids.[6][7] The reaction's core principle involves the condensation of isatin (or a derivative thereof) with a carbonyl compound possessing an α-methylene group, conducted in the presence of a strong base.[1] For the synthesis of our target molecule, the specific carbonyl reactant is 3-acetylpyridine.

Reaction Mechanism

The Pfitzinger condensation proceeds through a well-understood, multi-step mechanism that ensures the reliable formation of the quinoline ring system.

-

Ring Opening: The process is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin molecule. This opens the five-membered ring to form a keto-acid intermediate, a potassium isatinate.[1][6]

-

Condensation & Imine Formation: The aniline moiety of the isatinate intermediate then condenses with the carbonyl group of 3-acetylpyridine. This step forms a Schiff base, also known as an imine.[1][8]

-

Tautomerization: The imine subsequently tautomerizes to its more stable enamine form.[6]

-

Cyclization and Dehydration: The final steps involve an intramolecular Claisen-like condensation, where the enamine attacks the ketone. This cyclization is followed by a dehydration event, which results in the aromatization of the newly formed ring, yielding the final this compound product.[1][6]

Caption: Workflow of the Pfitzinger Reaction.

Experimental Protocol: Pfitzinger Synthesis

This protocol provides a representative procedure for the synthesis of this compound.

1. Preparation of Base Solution:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a 33% (w/v) solution of potassium hydroxide (KOH) by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol.

-

Causality: The high concentration of KOH is crucial for the initial, efficient hydrolysis of the isatin amide bond. Ethanol serves as a suitable solvent for both the organic reactants and the inorganic base. The dissolution of KOH is highly exothermic; cooling may be necessary.

2. Isatin Ring Opening:

-

To the stirred KOH solution, add 0.07 mol of isatin. The mixture's color will typically change from orange to a pale yellow, indicating the formation of the potassium isatinate intermediate.[1]

-

Continue stirring at room temperature for 30-45 minutes to ensure the completion of this step.

3. Addition of Carbonyl Compound:

-

Add a stoichiometric equivalent (0.07 mol) of 3-acetylpyridine to the reaction mixture dropwise using a dropping funnel over 10-15 minutes.

-

Causality: A slow, dropwise addition helps to control the initial exothermic reaction and prevents the formation of side products from the self-condensation of the ketone.

4. Reflux:

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-24 hours.[2]

-

The reaction progress should be monitored periodically using Thin Layer Chromatography (TLC).

5. Workup and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature. Distill off most of the ethanol under reduced pressure.

-

Add approximately 100 mL of water to the residue to dissolve the potassium salt of the product.

-

Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted 3-acetylpyridine or neutral impurities.[2]

-

Carefully acidify the aqueous layer with glacial acetic acid until the pH is approximately 4-5. The product will precipitate as a solid.

-

Causality: Acidification protonates the carboxylate salt, rendering the carboxylic acid insoluble in the aqueous medium.

-

Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it in a vacuum oven.

Data Summary: Pfitzinger Synthesis

| Parameter | Value/Description | Rationale |

| Isatin | 1.0 equivalent | Limiting Reagent |

| 3-Acetylpyridine | 1.0-1.1 equivalents | Ensures complete reaction of isatin |

| Base | Potassium Hydroxide (KOH) | Strong base for amide hydrolysis |

| Solvent | 95% Ethanol / Water | Dissolves reactants and base |

| Temperature | Reflux (approx. 80-90 °C) | Provides activation energy for cyclization |

| Reaction Time | 12-24 hours | Dependent on scale and reactant reactivity |

| Typical Yield | 50-70% | Varies with purification method |

Part 2: The Doebner Reaction: A Versatile Three-Component Approach

The Doebner reaction offers an alternative and powerful one-pot, three-component synthesis of quinoline-4-carboxylic acids.[9] This method combines an aniline, an aldehyde, and pyruvic acid, typically under acidic catalysis.[10][11] For our target molecule, the specific reactants are aniline, 3-pyridinecarboxaldehyde, and pyruvic acid. A key advantage of the Doebner reaction is its tolerance for a wider variety of substituted anilines and aldehydes compared to the Pfitzinger route.[9]

Reaction Mechanism

The mechanism of the Doebner reaction is believed to proceed as follows, although variations exist:

-

Imine Formation: Aniline and 3-pyridinecarboxaldehyde first react to form a Schiff base (imine).

-

Michael Addition: The enol or enolate of pyruvic acid then acts as a nucleophile, adding to the imine via a Michael-type conjugate addition.

-

Cyclization & Dehydration/Oxidation: The resulting intermediate undergoes an intramolecular cyclization. The final step involves dehydration and oxidation (often aerobic) to form the stable, aromatic quinoline ring system.[10]

Caption: Workflow of the Doebner Reaction.

Experimental Protocol: Doebner Synthesis

This protocol is a representative procedure for the Doebner reaction.

1. Reaction Setup:

-

In a 250 mL round-bottom flask, combine an equimolar mixture of aniline (20 mmol) and 3-pyridinecarboxaldehyde (20 mmol) in 30 mL of ethanol.

-

Heat the mixture to reflux for 1 hour to facilitate imine formation.[12]

2. Addition of Pyruvic Acid:

-

To the refluxing solution, add pyruvic acid (1.5 equivalents, 30 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mL) or a Lewis acid like Ytterbium perfluorooctanoate [Yb(PFO)3].[12][13]

-

Causality: Pyruvic acid serves as the three-carbon unit that will form part of the new heterocyclic ring. The acid catalyst is essential for promoting both the imine formation and the subsequent cyclization steps.

3. Reflux:

-

Continue to reflux the reaction mixture for an additional 12 hours.

-

Monitor the reaction for completion by TLC.

4. Workup and Isolation:

-

After cooling, pour the reaction mixture into 100 mL of ice-water with vigorous stirring. A solid product should precipitate.

-

Filter the crude solid and transfer it to a beaker containing a dilute aqueous solution of potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to dissolve the carboxylic acid as its salt.

-

Filter the basic solution to remove any insoluble impurities.

-

Acidify the filtrate with acetic acid or dilute HCl to a pH of 4-5 to precipitate the pure product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Data Summary: Doebner Synthesis

| Parameter | Value/Description | Rationale |

| Aniline | 1.0 equivalent | Forms the benzene portion of the quinoline |

| 3-Pyridinecarboxaldehyde | 1.0 equivalent | Forms C2 and the pyridinyl substituent |

| Pyruvic Acid | 1.5 equivalents | Provides C3 and C4 (with carboxyl group) |

| Catalyst | Trifluoroacetic Acid / Lewis Acid | Catalyzes imine formation and cyclization |

| Solvent | Ethanol | Common solvent for this reaction |

| Temperature | Reflux (approx. 80 °C) | Drives the reaction to completion |

| Reaction Time | 12-14 hours | Typical duration for Doebner reactions |

| Typical Yield | 60-85% | Generally good yields for this method |

Part 3: Purification and Characterization

Regardless of the synthetic route chosen, the final product requires purification and rigorous characterization to confirm its identity and purity.

-

Purification: The primary method for purification is recrystallization, often from a solvent mixture like ethanol/water or DMF/water. For removing persistent impurities, column chromatography using silica gel with a mobile phase such as hexane/ethyl acetate or dichloromethane/methanol may be employed.[12][14]

-

Characterization: The structure of this compound is confirmed using standard spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | (400 MHz, DMSO-d6) δ: Signals in the aromatic region (7.5-9.0 ppm) corresponding to the protons on the quinoline and pyridine rings. A broad singlet for the carboxylic acid proton (>13 ppm).[4][15] |

| ¹³C NMR | (100 MHz, DMSO-d6) δ: A signal for the carboxylic acid carbonyl (~168 ppm). Multiple signals in the aromatic region (118-155 ppm) corresponding to the distinct carbon atoms of the heterocyclic rings.[5][15] |

| Mass Spec (MS) | C15H10N2O2, Molecular Weight: 250.25. Expected [M+H]⁺ at m/z = 251.[16] |

| IR (KBr) | ν (cm⁻¹): Broad O-H stretch (2500-3300), C=O stretch (~1700), C=N and C=C stretches (1500-1600).[15] |

| Melting Point | Literature values vary, but typically >240 °C. For example, a related compound, 2-(Pyridin-3-yl)benzo[h]quinoline-4-carboxylic acid, has a melting point of 248–250 °C.[15] |

Conclusion

The synthesis of this compound is readily achievable through well-established and reliable organic reactions, primarily the Pfitzinger and Doebner syntheses. The Pfitzinger reaction provides a direct route from isatin and 3-acetylpyridine under basic conditions, while the Doebner reaction offers a versatile three-component approach from aniline, 3-pyridinecarboxaldehyde, and pyruvic acid, typically under acidic conditions. The choice between these methods may depend on the availability of starting materials, desired scale, and tolerance for specific functional groups. The strategic importance of this molecule as a scaffold in drug discovery continues to drive interest in its synthesis and derivatization, offering a rich field for further research and development.

References

-

Pfitzinger reaction - Wikipedia. [Link]

-

Pfitzinger Quinoline Synthesis. [Link]

-

(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. [Link]

-

Application of pfitzinger reaction in - JOCPR. [Link]

-

Doebner–Miller reaction - Wikipedia. [Link]

-

Doebner-Miller Reaction - SynArchive. [Link]

-

Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism | ACS Omega. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. [Link]

-

In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - Frontiers. [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. [Link]

-

One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction | Request PDF - ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scbt.com [scbt.com]

2-(Pyridin-3-yl)quinoline-4-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid

Introduction: A Heterocyclic Scaffold of Growing Importance

This compound is a heterocyclic compound featuring a quinoline backbone substituted with a pyridine ring at the 2-position and a carboxylic acid at the 4-position.[1] Its molecular formula is C₁₅H₁₀N₂O₂ and it has a molecular weight of approximately 250.26 g/mol .[1] This unique structural arrangement, combining both pyridine and quinoline moieties, makes it a molecule of significant interest in medicinal chemistry and materials science.[2] The quinoline-4-carboxylic acid core is a well-established pharmacophore found in numerous biologically active compounds, while the appended pyridine ring offers an additional site for hydrogen bonding and potential metal coordination, expanding its utility.[2][3]

This guide provides a comprehensive overview of the core chemical properties of this compound, intended for researchers and professionals in drug development and organic synthesis. We will delve into its synthesis, physicochemical characteristics, spectroscopic signature, and reactivity, providing field-proven insights into its handling and potential applications.

Synthesis: Building the Quinoline Core

The construction of the this compound scaffold is most effectively achieved through multicomponent reactions that build the quinoline ring system from acyclic precursors. The Doebner reaction, a variation of the Doebner-von Miller synthesis, is a particularly powerful and convergent approach.[4][5]

The Doebner Reaction: A Mechanistic Perspective

The Doebner reaction is an acid-catalyzed condensation of an aniline, an aldehyde, and pyruvic acid to yield a 2-substituted quinoline-4-carboxylic acid.[5][6] The choice of this reaction is strategic; it allows for the direct installation of the desired pyridine substituent at the 2-position and the carboxylic acid at the 4-position in a single, efficient operation. The reaction proceeds under conditions that are generally tolerant of a variety of functional groups, making it a versatile tool.[6][7]

The mechanism involves the initial formation of an enamine from aniline and pyruvic acid, followed by a Michael addition with the aldehyde (pyridine-3-carbaldehyde in this case). Subsequent cyclization, dehydration, and oxidation/aromatization lead to the final quinoline product. Lewis or Brønsted acids are typically used to catalyze the reaction.[4]

Caption: The Doebner reaction pathway for synthesizing the target compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative example based on established Doebner reaction methodologies. Researchers should consult specific literature for optimization.[6][7]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (1.0 eq), pyridine-3-carbaldehyde (1.0 eq), and pyruvic acid (1.1 eq) in a suitable solvent such as ethanol or a water-ethanol mixture.

-

Catalysis: Add a catalytic amount of a Lewis acid (e.g., Ytterbium(III) triflate) or a Brønsted acid.[4][7] The use of water as a solvent with a catalyst like ytterbium perfluorooctanoate represents an environmentally benign approach.[7]

-

Heating: Heat the reaction mixture to reflux (typically 65-80 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the crude solid by filtration. Wash the solid with cold ethanol and then water to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture to yield the final product as an off-white or pale yellow solid.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in drug formulation and material science. These properties are dictated by the interplay of the planar, aromatic quinoline system, the basic pyridine nitrogen, and the acidic carboxylic acid group.

| Property | Value / Description | Source(s) |

| CAS Number | 7482-91-9 | [1][8] |

| Molecular Formula | C₁₅H₁₀N₂O₂ | [1][9] |

| Molecular Weight | 250.25 g/mol | [9] |

| Appearance | Typically an off-white to pale yellow solid. | [10] |

| Melting Point | 248–250 °C (for the related 2-(Pyridin-3-yl)benzo[h]quinoline-4-carboxylic acid, suggesting a high melting point for the parent compound). | [11] |

| Solubility | Sparingly soluble in water and common organic solvents.[12] Solubility is highly pH-dependent; it is more soluble in aqueous base (forming a carboxylate salt) and aqueous acid (forming a pyridinium/quinolinium salt).[13] It is soluble in DMSO.[14] | |

| pKa | The molecule has two key ionizable groups: the carboxylic acid (acidic) and the pyridine nitrogen (basic). The pKa of the parent quinoline is ~4.9.[15] The carboxylic acid pKa is expected to be in the range of 3-5. The pyridine nitrogen pKa is expected to be around 5. This zwitterionic potential significantly influences its solubility and biological interactions.[16] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[17]

-

C=O Stretch: A strong absorption between 1710 and 1760 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.[17]

-

C=N and C=C Stretches: Multiple sharp absorptions in the 1450-1650 cm⁻¹ region are indicative of the aromatic C=C and C=N bonds within the quinoline and pyridine rings.[18]

-

C-H Bends: Absorptions in the 700-900 cm⁻¹ range correspond to the out-of-plane C-H bending vibrations of the substituted aromatic rings.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed carbon-hydrogen framework. The chemical shifts will be influenced by the aromatic ring currents and the electronic effects of the nitrogen atoms and the carboxylic acid group.

| ¹H NMR Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| COOH | > 12.0 | broad singlet |

| Quinoline H3 | ~8.0-8.2 | singlet |

| Aromatic Protons | 7.5 - 9.6 | multiplet |

| Pyridine H2', H6' | ~9.3-9.6 (downfield due to proximity to N and quinoline) | multiplet |

Note: Predicted shifts are based on analogous structures; actual values may vary depending on the solvent and concentration.[10][19]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would confirm the molecular weight of the compound.

-

Molecular Ion (M⁺•): A strong molecular ion peak is expected at m/z = 250.[20]

-

Key Fragments: Common fragmentation pathways for quinoline-4-carboxylic acids include the loss of the carboxyl group.[20][21]

-

[M - COOH]⁺: A significant fragment at m/z = 205, resulting from the loss of the carboxylic acid radical (45 Da).

-

[M - CO₂]⁺•: A fragment at m/z = 206 from the loss of carbon dioxide (44 Da).

-

Chemical Reactivity and Derivatization

The presence of multiple functional groups makes this compound a versatile building block for further chemical modification.

Caption: Key reaction sites on this compound.

-

Reactions at the Carboxylic Acid: The -COOH group is the most reactive site for derivatization. It can be readily converted to esters via Fischer esterification (reaction with an alcohol under acidic conditions) or to amides by activation (e.g., with thionyl chloride or a coupling agent like EDC) followed by reaction with a primary or secondary amine.[22] This is a common strategy in drug development to modulate properties like solubility, cell permeability, and target binding.

-

Reactions at the Nitrogen Atoms: Both the pyridine and quinoline nitrogens are basic and can be protonated to form salts with various acids. This is critical for pharmaceutical formulations, as salt forms often have improved solubility and stability. The nitrogen atoms also act as ligands, capable of coordinating with metal ions to form metal complexes, opening applications in catalysis and materials science.[2]

Potential Applications in Drug Discovery

The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities.[3] Derivatives have shown promise as:

-

Anticancer Agents: Some quinoline derivatives act as inhibitors of crucial enzymes in cancer progression, such as dihydroorotate dehydrogenase (DHODH).[23]

-

Anti-inflammatory and Analgesic Agents: The scaffold is known to possess anti-inflammatory and pain-reducing properties.[24]

-

Antimicrobial Agents: The quinoline core is famous for its role in antimalarial drugs (e.g., quinine) and antibacterial agents.[3][25] The addition of the pyridine moiety can enhance these activities or introduce new ones.

The title compound serves as a valuable starting point or fragment for the synthesis of new chemical entities aimed at these and other therapeutic targets.[2] Its rigid structure and defined vectoral display of functional groups make it an excellent candidate for structure-based drug design.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its robust synthesis via the Doebner reaction, combined with its rich chemical reactivity and the proven biological relevance of its core structure, establishes it as a molecule of high value for researchers in organic synthesis, medicinal chemistry, and drug discovery. A thorough understanding of its chemical properties, as outlined in this guide, is the foundation for unlocking its full potential in the development of novel therapeutics and functional materials.

References

-

PubChem. 2-(Pyridin-4-yl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Cherry, K., et al. Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Available from: [Link]

-

Wikipedia. Doebner–Miller reaction. Wikimedia Foundation. Available from: [Link]

-

SynArchive. Doebner-Miller Reaction. SynArchive. Available from: [Link]

-

Ghorbani-Vaghei, R., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Available from: [Link]

-

Solubility of Things. Quinoline-4-carboxylic acid. Available from: [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Molecular Sciences. Available from: [Link]

-

Veverka, M., et al. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available from: [Link]

-

Ladds, M. J. G. W., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available from: [Link]

-

Zablotskaya, A. Y., et al. (2023). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal. Available from: [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Wang, S., et al. (2019). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules. Available from: [Link]

-

Kalisiak, J., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. RSC Medicinal Chemistry. Available from: [Link]

-

Ohno, H., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Organic Letters. Available from: [Link]

-

Debnath, P., et al. (2013). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. ResearchGate. Available from: [Link]

-

mVOC 4.0. Quinoline. Available from: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

ResearchGate. (2017). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Available from: [Link]

-

PubChemLite. 2-(pyridin-4-yl)quinoline-4-carboxylic acid. Available from: [Link]

-

SpectraBase. Quinoline-4-carboxylic acid. Available from: [Link]

-

PubChemLite. 2-(pyridin-2-yl)quinoline-4-carboxylic acid. Available from: [Link]

-

Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Available from: [Link]

-

De Cola, L., et al. (2018). Deep Red Emitting Heteroleptic Ir(III) Complexes that Incorporate Unsymmetrical 4‐quinoline Carboxylic Acid Derived Ligands. Chemistry – A European Journal. Available from: [Link]

-

PubChem. Quinolinic Acid. National Center for Biotechnology Information. Available from: [Link]

-

Bernstein, M. P., et al. (2011). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. 42nd Lunar and Planetary Science Conference. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-PYRIDIN-3-YL-QUINOLINE-4-CARBOXYLIC ACID | 7482-91-9 [chemicalbook.com]

- 9. 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | C15H10N2O2 | CID 26587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quinolinic Acid | C7H5NO4 | CID 1066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. selleckchem.com [selleckchem.com]

- 15. mVOC 4.0 [bioinformatics.charite.de]

- 16. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 19. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chempap.org [chempap.org]

- 21. researchgate.net [researchgate.net]

- 22. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

A Technical Guide to the Physicochemical Properties of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid (CAS No. 7482-91-9). Designed for researchers, medicinal chemists, and formulation scientists, this document outlines the structural, spectroscopic, and physicochemical characteristics of this important heterocyclic compound. While experimentally determined data for this specific molecule is sparse in publicly accessible literature, this guide synthesizes foundational chemical principles with data from analogous structures to predict its behavior. Furthermore, it details robust, field-proven experimental protocols for the empirical determination of these properties, ensuring a framework for self-validating research and development. The insights herein are critical for applications ranging from drug discovery and coordination chemistry to materials science.[1][2]

Molecular and Structural Properties

This compound is a rigid, polycyclic aromatic compound featuring a quinoline scaffold substituted with a pyridine ring at the 2-position and a carboxylic acid at the 4-position.[1][2] This unique arrangement of a hydrogen-bond donor (carboxylic acid), hydrogen-bond acceptors (quinoline and pyridine nitrogens), and an extended π-system dictates its chemical reactivity, potential for intermolecular interactions, and ultimately, its utility as a versatile building block in pharmaceutical and materials science.[1][2]

The synthesis of this class of compounds is often achieved through adaptations of the classical Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound to yield the substituted quinoline-4-carboxylic acid.[2]

Chemical Structure

The structural formula provides insight into the molecule's planarity and the spatial relationship between its key functional groups.

Caption: Chemical structure of this compound.

Core Compound Properties

The fundamental physical properties are summarized below. While some data points are computed or derived from vendor information, they provide a critical baseline for experimental design.

| Property | Value | Source |

| CAS Number | 7482-91-9 | [1][3] |

| Molecular Formula | C₁₅H₁₀N₂O₂ | [1][3] |

| Molecular Weight | 250.26 g/mol | [1][3] |

| Appearance | Solid (predicted) | [2] |

| Boiling Point | 481.9°C at 760 mmHg (Predicted) | [4] |

| Density | 1.332 g/cm³ (Predicted) | [4] |

| Storage Conditions | Store at 0-8°C, dry conditions | [1][2] |

Spectroscopic and Analytical Profile

A definitive spectroscopic profile is essential for structural confirmation and purity assessment. This section outlines the expected spectral characteristics and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Expertise: NMR spectroscopy provides the most definitive proof of structure by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For this molecule, the key diagnostic regions will be the aromatic region (7-9 ppm in ¹H NMR) and the deshielded carboxyl carbon (~165-185 ppm in ¹³C NMR).[5] The specific substitution pattern on both the quinoline and pyridine rings will result in a complex but predictable set of signals.

Predicted Spectral Features:

-

¹H NMR: Expect a singlet for the acidic carboxyl proton at a highly deshielded position (>12 ppm), which may be broad and concentration-dependent.[5] The aromatic region will contain a series of doublets and triplets corresponding to the protons on the quinoline and pyridine rings. Protons adjacent to the nitrogen atoms or the electron-withdrawing carboxylic acid group will be shifted further downfield.[6]

-

¹³C NMR: The carboxyl carbon will appear around 165-170 ppm, consistent with an α,β-unsaturated acid.[5] The remaining aromatic carbons will resonate between approximately 110-150 ppm. Carbons directly attached to nitrogen atoms will be significantly deshielded.[7]

Trustworthiness - Self-Validating Experimental Protocol (¹H NMR):

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is chosen for its excellent solvating power for polar, aromatic compounds and to ensure the acidic proton of the carboxylic acid is observable.

-

Internal Standard: Add a trace amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Apply a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

-

Validation: The resulting spectrum is validated by the presence of the TMS signal at 0 ppm, the characteristic solvent peak for residual DMSO at ~2.50 ppm, and the successful integration of the aromatic protons relative to the single carboxylic acid proton.

Infrared (IR) Spectroscopy

Causality and Expertise: IR spectroscopy is a rapid and powerful technique for identifying key functional groups based on their characteristic vibrational frequencies. The presence of the carboxylic acid group is easily confirmed by two distinct features: a very broad O-H stretch and a sharp, strong C=O stretch.[8][9]

Predicted Characteristic Absorption Bands:

-

O-H Stretch: A very broad band from 2500-3300 cm⁻¹, indicative of the hydrogen-bonded carboxylic acid dimer.[5][8]

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption around 1700-1725 cm⁻¹. Conjugation with the quinoline ring system will likely shift this to the lower end of the range.[9]

-

C=C and C=N Stretches (Aromatic Rings): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A moderate band in the 1210-1320 cm⁻¹ region.[8]

Trustworthiness - Self-Validating Experimental Protocol (ATR-FTIR):

-

Instrument Preparation: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small, representative sample of the solid compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-650 cm⁻¹, co-adding 32 scans for a high-quality spectrum.

-

Validation: The protocol is self-validating if the background-corrected spectrum shows a flat baseline outside of the absorption regions and the characteristic broad O-H and sharp C=O bands are clearly resolved.

Mass Spectrometry (MS)

Causality and Expertise: Mass spectrometry is the gold standard for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this molecule, electrospray ionization (ESI) is the preferred method due to the presence of acidic and basic sites, which are readily ionized.

Predicted Fragmentation Pathways: Under positive-ion ESI-MS/MS, the protonated molecule [M+H]⁺ at m/z 251.26 would be the parent ion. Collision-induced dissociation (CID) is expected to produce key fragments. The most common fragmentation pathways for quinoline-4-carboxylic acids involve the loss of parts of the carboxylic acid group.[10][11]

-

Loss of H₂O (18 Da): From the carboxylic acid, leading to a fragment at m/z ~233.

-

Loss of CO₂ (44 Da): A characteristic loss from the protonated carboxylic acid, resulting in a fragment at m/z ~207.[10]

-

Loss of COOH (45 Da): Loss of the entire carboxyl radical, yielding a fragment at m/z ~206.[10]

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Trustworthiness - Self-Validating Experimental Protocol (LC-ESI-MS):

-

Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to 1 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid. Rationale: Formic acid aids in protonation for positive-ion mode ESI.

-

Instrumentation: Infuse the sample directly or via a liquid chromatography (LC) system into a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).

-

MS Acquisition (Full Scan): Scan a mass range of m/z 100-500 to identify the [M+H]⁺ parent ion.

-

MS/MS Acquisition (Product Ion Scan): Isolate the parent ion (m/z 251.3) in the first quadrupole and fragment it in the collision cell using nitrogen gas. Scan the third quadrupole to detect the resulting fragment ions.

-

Validation: The method is validated by observing the parent ion with the correct isotopic pattern and confirming the presence of the predicted high-abundance fragments (e.g., loss of CO₂).

Physicochemical Properties

These properties are critical for drug development, influencing everything from dissolution rate and absorption to formulation and stability.

Solubility Profile

Causality and Expertise: The solubility of this compound is expected to be highly pH-dependent due to its amphoteric nature.[12]

-

Acidic pH (pH < 2): The pyridine and quinoline nitrogens will be protonated, and the carboxylic acid will be neutral. The molecule will carry a positive charge, likely leading to good solubility in aqueous media.

-

Neutral pH (pH ~7): The carboxylic acid will be deprotonated (carboxylate), and the nitrogens will be largely neutral, forming a zwitterion. Solubility might be at its minimum in this isoelectric region.

-

Basic pH (pH > 9): The carboxylic acid will be deprotonated, and the nitrogens will be neutral. The molecule will carry a negative charge, again leading to good aqueous solubility.

Solubility in organic solvents will be driven by polarity. It is expected to have good solubility in polar aprotic solvents like DMSO and DMF, and limited solubility in non-polar solvents like hexanes.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Cinchoninic acid, 2-(3-pyridyl)- | C15H10N2O2 | CID 24067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. molbase.com [molbase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. repository.uncw.edu [repository.uncw.edu]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. echemi.com [echemi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chempap.org [chempap.org]

- 12. solubilityofthings.com [solubilityofthings.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid (CAS: 7482-91-9)

Foreword: The Architectural Significance of the Quinoline Scaffold

Within the landscape of medicinal chemistry, the quinoline ring system stands as a privileged scaffold. First isolated from coal tar in 1834, this heterocyclic aromatic compound, consisting of a benzene ring fused to a pyridine ring, has become a cornerstone in the synthesis of therapeutic agents.[1] Quinoline and its derivatives exhibit a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3][4][5] The specific subclass of 2-aryl-quinoline-4-carboxylic acids has garnered significant attention for its potential as immunosuppressive agents, neurokinin receptor antagonists, and as crucial intermediates for more complex bioactive molecules.[3]

This guide focuses on a specific, highly functionalized derivative: This compound . This molecule, identified by CAS number 7482-91-9, integrates the potent quinoline-4-carboxylic acid core with a pyridine moiety, creating a structure of significant interest for drug discovery and as a versatile building block in advanced organic synthesis.[6] Its unique architecture makes it an attractive candidate for developing novel therapeutic agents, with preliminary research exploring its anti-inflammatory and antimicrobial potential.[6] This document provides a comprehensive technical overview of its properties, synthesis, applications, and the experimental diligence required for its use in a research setting.

Section 1: Core Physicochemical & Structural Data

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent research. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 7482-91-9 | [1][7][8] |

| Molecular Formula | C₁₅H₁₀N₂O₂ | [9][10] |

| Molecular Weight | 250.25 g/mol | [1][9] |

| IUPAC Name | This compound | [11] |

| Synonyms | 2-(3-Pyridyl)cinchoninic acid | [11] |

| Appearance | Solid | [1] |

| Melting Point | 290 °C | [11] |

| Boiling Point | 481.9 °C at 760 mmHg | [11] |

| Density | 1.332 g/cm³ | [11] |

| InChI Key | XQNXXNNXRWYNAS-UHFFFAOYSA-N | [1] |

Section 2: Synthesis Pathway—The Pfitzinger Reaction

The construction of the this compound scaffold is efficiently achieved through the Pfitzinger reaction . This classic name reaction involves the condensation of isatin with a carbonyl compound possessing an α-methylene group, in the presence of a strong base, to yield substituted quinoline-4-carboxylic acids.[12][13] For the target molecule, the specific carbonyl reactant is 3-acetylpyridine.

Reaction Mechanism

The causality of the Pfitzinger reaction is a logical sequence of base-catalyzed transformations:

-

Isatin Ring Opening: The reaction initiates with the hydrolysis of the amide bond in isatin by a strong base (e.g., potassium hydroxide), opening the five-membered ring to form a keto-acid intermediate, potassium isatinate.[12][13] This step is crucial as it exposes the aniline amine and a ketone group.

-

Condensation & Imine Formation: The primary amine of the opened isatinate attacks the carbonyl carbon of 3-acetylpyridine. This is a nucleophilic addition, which, after dehydration, forms a Schiff base (imine).[13]

-

Enamine Tautomerization & Cyclization: The imine tautomerizes to its more stable enamine form. The enamine then undergoes an intramolecular cyclization, where the enamine attacks the ketone on the isatinate backbone.[12]

-

Dehydration & Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic quinoline ring system, yielding the final product.[12]

Caption: Logical workflow of the Pfitzinger synthesis.

Representative Experimental Protocol: Synthesis

This protocol is a self-validating system adapted from established procedures for synthesizing analogous quinoline-4-carboxylic acids.[10][13][14] Researchers should perform initial small-scale trials to optimize yields.

Materials & Reagents:

-

Isatin (1.0 eq)

-

3-Acetylpyridine (1.1 eq)

-

Potassium Hydroxide (KOH) (4.0 eq)

-

Ethanol (95%)

-

Deionized Water

-

Glacial Acetic Acid

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Step-by-Step Methodology:

-

Base Solution Preparation: In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of KOH by dissolving pellets in 95% ethanol with stirring. (Causality: A concentrated base is required to efficiently catalyze the initial ring-opening of isatin).

-

Isatin Ring Opening: To the stirred KOH solution, add isatin (1.0 eq). The mixture will change color as the potassium isatinate intermediate forms. Continue stirring at room temperature for 30-45 minutes to ensure complete conversion.[13]

-

Carbonyl Addition: Add 3-acetylpyridine (1.1 eq) dropwise to the reaction mixture. (Causality: A slight excess of the carbonyl component ensures the reaction proceeds to completion).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-16 hours. The reaction progress should be monitored periodically.

-

Reaction Monitoring (Trustworthiness Check): Monitor the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane with a small percentage of acetic acid). The disappearance of the isatin spot and the appearance of a new, UV-active product spot indicates reaction progression.

-

Work-up & Isolation: After completion, cool the reaction mixture to room temperature and pour it into an excess of cold water. Filter off any unreacted starting material.

-

Precipitation: Acidify the clear filtrate slowly with glacial acetic acid until the pH is approximately 4-5. The product will precipitate out of the solution as a solid. (Causality: The carboxylic acid product is soluble in its basic salt form; neutralization renders it insoluble, allowing for isolation).

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to achieve high purity.

-

Characterization: Dry the purified solid under vacuum. Confirm the identity and purity of the final product using melting point analysis, ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 3: Applications in Drug Discovery & Research

The true value of this compound lies in its potential applications, which stem from the established biological relevance of its core scaffold.

A Versatile Chemical Building Block

The molecule serves as a highly functionalized intermediate.[6] The carboxylic acid group can be converted into esters, amides, or other functional groups, while the quinoline and pyridine rings can undergo further substitutions, allowing for the creation of diverse chemical libraries for screening.

Potential as a Therapeutic Agent

While specific clinical data for this exact compound is nascent, the broader class of 2-aryl-quinoline-4-carboxylic acids has been extensively investigated as potent enzyme inhibitors. This provides a strong rationale for its exploration in similar contexts.

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, essential for cell proliferation.[14] Inhibitors of this enzyme are explored as treatments for cancer and autoimmune disorders. The quinoline-4-carboxylic acid motif is a known pharmacophore for DHODH inhibition. The carboxylic acid typically forms a critical salt bridge with an arginine residue (e.g., R136) in the enzyme's active site, anchoring the inhibitor for effective blockade.[14]

-

Modulation of Sirtuins (SIRTs): Sirtuins are a class of NAD⁺-dependent deacetylases that regulate numerous cellular processes. SIRT3, in particular, is a target of interest in oncology. Recently, derivatives of 2-(4-aminophenyl)-quinoline-4-carboxylic acid were discovered as potent and selective SIRT3 inhibitors, inducing cell cycle arrest in leukemic cell lines.[15] This highlights the potential of the 2-aryl-quinoline-4-carboxylic acid scaffold to interact with this important class of enzymes.

Caption: A representative model of enzyme active site binding.

Section 4: Safety, Handling, and Storage

As with any research chemical, adherence to strict safety protocols is mandatory.

-

Hazard Identification: Based on data for structurally similar compounds, this molecule should be handled as potentially harmful if swallowed or inhaled and may cause serious skin and eye irritation.[9] Always consult the specific Safety Data Sheet (SDS) provided by the supplier.[8]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid creating dust. Use appropriate weighing procedures (e.g., weighing boats) to minimize contamination and exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. The compound is stable under dry conditions at room temperature.[1]

Conclusion

This compound (CAS 7482-91-9) represents a compound of significant academic and industrial interest. Its synthesis via the robust Pfitzinger reaction is well-understood, and its structure embodies the pharmacologically validated quinoline-4-carboxylic acid core. For researchers in drug development, it offers a promising starting point for the design of novel enzyme inhibitors, particularly for targets where an anionic anchoring group is beneficial. For synthetic chemists, it is a versatile platform for the elaboration of more complex molecular architectures. Diligent application of the protocols and principles outlined in this guide will enable its effective and safe use in advancing scientific discovery.

References

- Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.

-

Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

-

SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Pyridin-4-yl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Pfitzinger reaction. Retrieved from [Link]

- Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis.

-

ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Publications. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condensation.

-

Journal of Organic and Pharmaceutical Chemistry. (2009). Application of pfitzinger reaction in the synthesis of some new indophenazino fused carbazolo and azacarbazolo quinoline derivatives. JOCPR. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH National Library of Medicine. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

-

Molecules. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jocpr.com [jocpr.com]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-PYRIDIN-3-YL-QUINOLINE-4-CARBOXYLIC ACID | 7482-91-9 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | C15H10N2O2 | CID 26587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-PYRIDIN-2-YL-QUINOLINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

An In-Depth Technical Guide to the Structure and Significance of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid

This guide provides a comprehensive technical overview of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its structural characteristics, synthesis, physicochemical properties, and its emerging role in drug discovery, supported by established experimental protocols and mechanistic insights.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities.[1][2] First isolated from coal tar in the 19th century, the quinoline ring system has since been the subject of extensive pharmacological and synthetic exploration.[1] The incorporation of a carboxylic acid group at the 4-position is particularly crucial, as it often acts as a key pharmacophore, enabling interactions with biological targets through hydrogen bonding and salt bridge formation.[3] This guide focuses on a specific derivative, this compound, which integrates the quinoline core with a pyridine moiety, opening avenues for novel therapeutic agents and advanced materials.[4]

Molecular Structure and Physicochemical Properties

The structure of this compound, with CAS number 7482-91-9, is characterized by a quinoline ring system substituted at the 2-position with a pyridine-3-yl group and at the 4-position with a carboxylic acid.[5] This unique arrangement of aromatic and functional groups dictates its chemical reactivity and biological interactions.

Key Structural Features:

-

Quinoline Core: A bicyclic aromatic system that provides a rigid scaffold.

-

Pyridine Moiety: A six-membered aromatic ring containing one nitrogen atom, which can act as a hydrogen bond acceptor and participate in metal coordination.

-

Carboxylic Acid Group: An acidic functional group crucial for its biological activity, often involved in binding to enzyme active sites.

A summary of the computed physicochemical properties for the closely related isomer, 2-(pyridin-4-yl)quinoline-4-carboxylic acid, is presented in the table below, offering a reasonable approximation for the 3-pyridyl isomer.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀N₂O₂ | [6] |

| Molecular Weight | 250.25 g/mol | [6] |

| XlogP | 2.3 | [6][7] |

| Monoisotopic Mass | 250.074227566 Da | [6] |

The planarity of the quinoline and pyridine rings, along with the rotational freedom around the C-C bond connecting them, influences the molecule's conformational landscape and its ability to fit into specific binding pockets of target proteins.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis Methodologies

The synthesis of 2-(substituted)quinoline-4-carboxylic acids is well-established, with the Pfitzinger reaction being a cornerstone method.[1] This reaction provides a direct route to the quinoline scaffold from readily available starting materials.

The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[1] For the synthesis of this compound, 3-acetylpyridine serves as the carbonyl component.

A generalized workflow for the Pfitzinger synthesis is depicted below.

Caption: Generalized workflow for the Pfitzinger synthesis.

Detailed Experimental Protocol: Pfitzinger Synthesis

This protocol is adapted from established methodologies for the synthesis of similar quinoline-4-carboxylic acid derivatives.[8]

Materials:

-

Isatin

-

3-Acetylpyridine

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl), 5 M

Procedure:

-

In a round-bottom flask, dissolve isatin and an equimolar amount of 3-acetylpyridine in ethanol.

-

Add a concentrated aqueous solution of potassium hydroxide (approximately 4 equivalents) to the mixture.

-

Reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and stir.

-

Neutralize the solution by the slow addition of 5 M HCl until a precipitate forms.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline and pyridine rings. The proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the carboxylic acid (typically >165 ppm) and the various sp²-hybridized carbons of the aromatic rings.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass-to-charge ratio.[9][10] The fragmentation pattern can also offer structural information.[12]

Biological Activities and Therapeutic Potential

The quinoline-4-carboxylic acid scaffold is a versatile platform for the development of therapeutic agents with a range of biological activities.[2] Derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][4][13]

Anticancer Activity

Derivatives of 2-(phenyl)quinoline-4-carboxylic acid have shown promise as inhibitors of enzymes such as histone deacetylases (HDACs) and sirtuins (SIRTs), which are implicated in cancer progression.[2][9][10] For example, certain derivatives have demonstrated selective inhibition of SIRT3, leading to antiproliferative effects in leukemic cell lines.[9] The carboxylic acid moiety is often essential for binding to the active site of these enzymes.

Anti-inflammatory and Other Activities

Quinoline-4-carboxylic acid derivatives have also exhibited significant anti-inflammatory properties.[13] The mechanism of action can involve the modulation of inflammatory pathways. Furthermore, the unique chemical structure of this compound suggests potential applications as a building block for more complex molecules with diverse biological functions, including antimicrobial and antiviral activities.[4]

The diagram below illustrates the potential therapeutic applications stemming from the core structure.

Caption: Potential therapeutic applications of the core structure.

Conclusion

This compound is a molecule of considerable scientific interest, owing to its versatile chemical structure and promising biological activities. The well-established Pfitzinger synthesis provides a reliable route for its preparation, enabling further exploration of its therapeutic potential. As research into quinoline-based compounds continues, this particular derivative holds promise as a lead compound for the development of novel anticancer and anti-inflammatory agents, as well as a valuable building block in organic synthesis.

References

- BenchChem. (n.d.). Discovery and history of quinoline-4-carboxylic acid derivatives.

- Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.

- Chem-Impex. (n.d.). 2-Pyridin-3-Yl-Quinoline-4-Carboxylic Acid.

- PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.

- National Institutes of Health. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

- BenchChem. (n.d.). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.

- PubChem. (n.d.). 2-(Pyridin-4-yl)quinoline-4-carboxylic acid.

- ChemicalBook. (2023, May 14). 2-PYRIDIN-3-YL-QUINOLINE-4-CARBOXYLIC ACID.

- ChemicalBook. (2025, November 3). 2-PYRIDIN-2-YL-QUINOLINE-4-CARBOXYLIC ACID.

- National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.

- ACS Omega. (2020, February 11). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism.

- Sigma-Aldrich. (n.d.). 2-pyridin-2-yl-quinoline-4-carboxylic acid.

- National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.

- ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

- ResearchGate. (2023, April 11). Deep Red Emitting Heteroleptic Ir(III) Complexes that Incorporate Unsymmetrical 4‐quinoline Carboxylic Acid Derived Ligands.

- Semantic Scholar. (n.d.). Deep Red Emitting Heteroleptic Ir(III) Complexes that Incorporate Unsymmetrical 4‐quinoline Carboxylic Acid Derived Ligands.

- Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.

- Santa Cruz Biotechnology. (n.d.). 2-Pyridin-2-yl-quinoline-4-carboxylic acid.

- PubChemLite. (n.d.). 2-(pyridin-4-yl)quinoline-4-carboxylic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-PYRIDIN-3-YL-QUINOLINE-4-CARBOXYLIC ACID | 7482-91-9 [chemicalbook.com]

- 6. 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | C15H10N2O2 | CID 26587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 2-(pyridin-4-yl)quinoline-4-carboxylic acid (C15H10N2O2) [pubchemlite.lcsb.uni.lu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 10. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chempap.org [chempap.org]

- 13. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Promise of 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid in Drug Discovery: A Technical Guide for Researchers

Introduction: Unveiling a Privileged Scaffold

The quinoline-4-carboxylic acid framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] First isolated in the 19th century, the quinoline ring system has been the subject of extensive pharmacological investigation, leading to the development of therapeutics for a wide array of diseases, from malaria to cancer.[3] This technical guide delves into the specific potential of a promising derivative, 2-(Pyridin-3-yl)quinoline-4-carboxylic acid, in modern drug discovery. By integrating a pyridine moiety at the 2-position, this compound presents a unique chemical architecture that holds significant therapeutic promise.[4] We will explore its synthesis, potential mechanisms of action, and key applications, providing researchers with a comprehensive understanding of its drug development potential.

Synthesis of the Core Scaffold: Pfitzinger and Doebner Reactions

The synthesis of this compound and its analogs is primarily achieved through two classical and robust methods: the Pfitzinger reaction and the Doebner reaction. The choice between these methods often depends on the availability of starting materials and the desired substitution patterns.

The Pfitzinger Reaction: A Versatile Condensation

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide.[5][6] This reaction offers a direct and efficient route to substituted quinoline-4-carboxylic acids.[7]

Reaction Mechanism:

The reaction proceeds through the initial hydrolysis of the amide bond in isatin by the base, forming a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[6]

Experimental Protocol: Pfitzinger Synthesis of this compound

Materials:

-

Isatin

-

3-Acetylpyridine

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Water

-

Hydrochloric Acid (HCl) or Acetic Acid for acidification

-

Standard laboratory glassware

Procedure:

-

Preparation of the Base Solution: In a round-bottom flask, dissolve KOH in a mixture of ethanol and water with stirring. The dissolution of KOH is exothermic and should be handled with care.

-

Isatin Ring Opening: Add isatin to the stirred KOH solution at room temperature. Continue stirring until the isatin fully dissolves and the color of the solution changes, indicating the formation of the potassium salt of isatinic acid.

-

Addition of the Carbonyl Compound: To the reaction mixture, add 3-acetylpyridine dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted 3-acetylpyridine.

-

Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with HCl or acetic acid until a precipitate forms.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[8]

The Doebner Reaction: A Three-Component Approach

The Doebner reaction provides an alternative one-pot synthesis of quinoline-4-carboxylic acids from the reaction of an aniline, an aldehyde, and pyruvic acid.[9][10]

Reaction Mechanism:

The exact mechanism of the Doebner reaction is still a subject of discussion, with two primary proposed pathways. One pathway involves an initial aldol condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization. The alternative pathway suggests the initial formation of a Schiff base between the aniline and the aldehyde, which then reacts with the enol form of pyruvic acid, followed by cyclization and dehydration.[9]

Experimental Protocol: Doebner Synthesis of a 2-Aryl-quinoline-4-carboxylic Acid Derivative

Materials:

-

Substituted Aniline

-

Aromatic Aldehyde

-

Pyruvic Acid

-

Acetonitrile

-

Lewis Acid Catalyst (e.g., BF₃·OEt₂)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted aniline and the aromatic aldehyde in acetonitrile. Add the Lewis acid catalyst at room temperature.

-

Initial Heating: Stir the reaction mixture at 65°C for 1 hour.

-

Addition of Pyruvic Acid: Add a solution of pyruvic acid in acetonitrile dropwise to the reaction mixture.

-

Reaction: Continue stirring the reaction mixture at 65°C for 20 hours.

-

Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the aqueous layer and extract it with ethyl acetate.

-

Purification: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography.[11]

Potential Therapeutic Applications

The this compound scaffold holds promise across several therapeutic areas, largely due to the diverse biological activities exhibited by its parent quinoline-4-carboxylic acid class.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways.[12]

-